4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one

Description

BenchChem offers high-quality 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

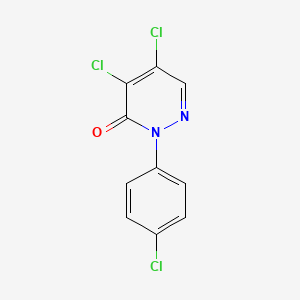

4,5-dichloro-2-(4-chlorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2O/c11-6-1-3-7(4-2-6)15-10(16)9(13)8(12)5-14-15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDMHMDFFLRTAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230126 |

Source

|

| Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-11-2 |

Source

|

| Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-2-(4-chlorophenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one

This guide provides a comprehensive technical overview for the synthesis of 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyridazinone core is a recognized pharmacophore present in a variety of biologically active molecules. This document details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization of the target compound.

Introduction and Significance

4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one belongs to the N-aryl-dihydropyridazinone class of compounds. The pyridazinone ring system is a six-membered heterocycle with two adjacent nitrogen atoms, and it is a structural motif found in compounds with a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antihypertensive properties. The specific substitution pattern of the target molecule, with chlorine atoms on the pyridazinone ring and a 4-chlorophenyl group at the N-2 position, offers a template for further chemical modifications and structure-activity relationship (SAR) studies.

This guide focuses on a robust and efficient synthesis method starting from commercially available precursors: mucochloric acid and 4-chlorophenylhydrazine hydrochloride.

Synthetic Strategy and Reaction Mechanism

The synthesis of 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is achieved through a condensation reaction between (Z)-2,3-dichloro-4-oxobut-2-enoic acid (mucochloric acid) and 4-chlorophenylhydrazine. This reaction proceeds via a well-established pathway for the formation of pyridazinones from 1,4-dicarbonyl compounds and hydrazine derivatives.

The reaction mechanism can be described in the following key steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of 4-chlorophenylhydrazine attacks the aldehyde carbonyl group of mucochloric acid.

-

Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.

-

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid group.

-

Final Dehydration: A final dehydration step results in the formation of the stable six-membered dihydropyridazinone ring.

The acidic conditions of the reaction, typically facilitated by an acid catalyst like sulfuric acid, are crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the hydrazine.

Caption: General reaction pathway for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of analogous N-aryl-4,5-dichloropyridazin-3-ones.[1] Researchers should perform their own risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Mucochloric Acid | 87-56-9 | 168.95 |

| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | 179.04 |

| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 |

| Deionized Water | 7732-18-5 | 18.02 |

| Ethanol | 64-17-5 | 46.07 |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Preparation of Dilute Sulfuric Acid: In a fume hood, carefully add a calculated amount of concentrated sulfuric acid to deionized water to prepare a 3M solution. Caution: Always add acid to water, not the other way around, due to the exothermic nature of the dilution.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add mucochloric acid (1.0 equivalent).

-

Addition of Reactants: To the flask, add the freshly prepared 3M sulfuric acid solution. Begin stirring and add 4-chlorophenylhydrazine hydrochloride (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acid and unreacted starting materials.

-

Drying: Dry the collected solid under vacuum to obtain the crude 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Caption: A flowchart illustrating the key steps in the synthesis protocol.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Mucochloric Acid: This compound is corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust.

-

4-Chlorophenylhydrazine Hydrochloride: This substance is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2] It is also a suspected mutagen.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care.

Consult the Safety Data Sheets (SDS) for each reagent before use for complete safety and handling information.[3]

Characterization of the Final Product

The identity and purity of the synthesized 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 186-188 °C |

| Molecular Formula | C₁₀H₅Cl₃N₂O |

| Molecular Weight | 275.52 g/mol |

| ¹H NMR | Expected signals for the aromatic protons of the 4-chlorophenyl group (typically two doublets in the 7-8 ppm region) and a singlet for the proton on the pyridazinone ring (likely downfield, >8 ppm). |

| ¹³C NMR | Expected signals for the carbonyl carbon (around 160-170 ppm), the carbons of the pyridazinone ring, and the carbons of the 4-chlorophenyl group. |

| IR (KBr) | Characteristic absorption bands for the C=O stretch of the amide (around 1650-1680 cm⁻¹), C=C and C=N stretching vibrations in the aromatic and heterocyclic rings (around 1450-1600 cm⁻¹), and C-Cl stretches. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for three chlorine atoms. |

Conclusion

The synthesis of 4,5-dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one can be reliably achieved through the acid-catalyzed condensation of mucochloric acid and 4-chlorophenylhydrazine hydrochloride. This guide provides a solid foundation for researchers to produce this valuable heterocyclic scaffold for further investigation in various fields of chemical and pharmaceutical science. Adherence to the detailed protocol and safety guidelines is essential for a successful and safe synthesis.

References

-

CHEMISTRY & BIOLOGY INTERFACE. Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Available at: [Link]

-

Capot Chemical. MSDS of 4-chlorophenylhydrazine hydrochloride. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven experimental methodologies for properties that require empirical determination. The structure of this guide is tailored to present a logical flow from fundamental identifiers to complex experimental characterizations, ensuring both scientific accuracy and practical applicability.

Chemical Identity and Core Molecular Descriptors

4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dichlorinated pyridazinone ring and a 4-chlorophenyl substituent at the N2 position. Understanding its fundamental molecular properties is the first step in any research or development endeavor.

Structural and Molecular Information

The foundational attributes of this molecule are summarized in the table below. This information is critical for everything from calculating molar concentrations to interpreting mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₃N₂O | {"target": "_blank"}[1] |

| Molecular Weight | 275.52 g/mol | {"target": "_blank"}[1] |

| CAS Number | 33098-11-2 | {"target": "_blank"}[1] |

| IUPAC Name | 4,5-dichloro-2-(4-chlorophenyl)pyridazin-3(2H)-one | |

| Synonyms | 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorophenyl)-; 2-(4-Chlorophenyl)-4,5-dichloro-3(2H)-pyridazinone | {"target": "_blank"}[1] |

| InChI Key | NSDMHMDFFLRTAE-UHFFFAOYSA-N | {"target": "_blank"}[1] |

Synthesis Pathway

A common synthetic route to this class of compounds involves the cyclocondensation of a substituted hydrazine with a dicarbonyl compound. For 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one, a documented synthesis involves the reaction of 4-Chlorophenylhydrazine hydrochloride with (Z)-2,3-dichloro-4-oxo-but-2-enoic acid.[2]

Caption: Synthesis of the target compound.

Physicochemical Properties: Known and Predicted Data

This section details the available physical and chemical properties of the title compound. It is important to note that while some data is available from chemical suppliers, much of it is predicted and requires experimental verification for rigorous scientific applications.

| Property | Value | Status | Source |

| Melting Point | 186-188 °C | Experimental | {"target": "_blank"}[1], {"target": "_blank"}[3] |

| Boiling Point | 353.0 ± 52.0 °C | Predicted | {"target": "_blank"}[1], {"target": "_blank"}[3] |

| Density | 1.55 ± 0.1 g/cm³ | Predicted | {"target": "_blank"}[1], {"target": "_blank"}[3] |

| pKa | -4.22 ± 0.60 | Predicted | {"target": "_blank"}[1], {"target": "_blank"}[3] |

| Polar Surface Area (PSA) | 32.7 Ų | {"target": "_blank"}[1] |

Experimental Determination of Key Physicochemical Parameters

For drug development and in-depth research, predicted values are insufficient. This section provides authoritative, step-by-step protocols for the experimental determination of solubility and lipophilicity (LogP).

Solubility Profile

The solubility of a compound in various solvents is a critical parameter that influences its formulation, bioavailability, and purification. As no experimental solubility data for 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is publicly available, the following protocol outlines a robust method for its determination.

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetonitrile, methanol, ethyl acetate). The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared from known concentrations of the compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Caption: Spectroscopic analysis workflow.

Conclusion

This technical guide has consolidated the available physicochemical data for 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one and provided a framework for its comprehensive experimental characterization. For researchers and drug development professionals, the provided protocols offer a validated starting point for generating the robust data required for regulatory submissions, formulation development, and further investigation into the biological activity of this compound. The synthesis of available data with practical, authoritative methodologies ensures that this guide serves as a valuable resource in the advancement of scientific inquiry involving this and related pyridazinone derivatives.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 15(2), 209–215.

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- Goral, A., et al. (2024).

- Gona, S., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257.

- Comer, J. (2003). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. ADMET & DMPK, 1(1), 1-1.

-

ResearchGate. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. Retrieved from [Link]

-

Molbase. (n.d.). 4,5-DICHLORO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE. Retrieved from [Link]

-

Neil E. Jacobsen. (n.d.). NMR Data Interpretation Explained. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

- G. Heinisch, G. Lötsch, & I. Szigetvari. (1988). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1167-1171.

-

SpectraBase. (n.d.). 4,5-dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone. Retrieved from [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-t[2][4][5]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923.

-

PubChem. (n.d.). 4,5-Dichloro-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridazin-3-one. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4,5-Dichloro-2-(4-Chlorophenyl)-2,3-Dihydropyridazin-3-One synthesis - chemicalbook [chemicalbook.com]

- 3. 4,5-Dichloro-2-(4-Chlorophenyl)-2,3-Dihydropyridazin-3-One CAS#: 33098-11-2 [chemicalbook.com]

- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Strategic Guide to Elucidating the Mechanism of Action of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action (MoA) of the novel compound 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one. Given the absence of extensive public data on this specific molecule, this guide is structured as a strategic experimental roadmap, designed to systematically uncover its biological targets and functional consequences. Our approach is grounded in established scientific principles and methodologies, ensuring a robust and validated path to discovery.

Introduction and Initial Hypothesis Formulation

The compound 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one belongs to the pyridazinone class of heterocyclic compounds. This scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous molecules with diverse biological activities. The initial and most critical step in understanding the potential of this novel compound is to formulate a data-driven hypothesis regarding its MoA. This is achieved by examining the known activities of structurally analogous compounds.

The pyridazinone ring is a core component of several inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Additionally, various pyridazinone derivatives have been investigated for their activity as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE4, which are involved in cardiovascular function and inflammatory responses. Therefore, our initial hypothesis is that 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one may act as an inhibitor of COX or PDE enzymes. This hypothesis provides a logical starting point for our investigation.

The overall strategy will be to first perform broad, unbiased screening to identify the molecular target, and then proceed to focused biochemical and cellular assays to validate this target and elucidate the downstream signaling pathway.

Figure 1: A high-level overview of the proposed workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

Before proceeding with hypothesis-driven experiments, it is crucial to perform unbiased screening to identify the direct molecular target(s) of the compound. This avoids potential bias and can uncover novel mechanisms. A powerful and widely used technique for this is the Cellular Thermal Shift Assay (CETSA®).

Principle of Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When a cell lysate or intact cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand (our compound) can stabilize its target protein, resulting in a higher melting temperature (Tm). This shift in Tm can be detected by quantifying the amount of soluble protein remaining at different temperatures, typically via Western blotting or mass spectrometry.

Experimental Protocol: CETSA for Target Identification

Objective: To identify the protein target(s) of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one in a relevant cell line (e.g., a human inflammatory cell line like THP-1).

Materials:

-

THP-1 cells

-

4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Liquid nitrogen

-

PCR tubes

-

Thermal cycler

-

Ultracentrifuge

-

Equipment for SDS-PAGE and Western blotting or mass spectrometry

Methodology:

-

Cell Culture and Treatment:

-

Culture THP-1 cells to a density of approximately 1-2 x 10^6 cells/mL.

-

Treat the cells with the test compound at a final concentration of 10 µM or with vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

-

Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

-

-

Heat Treatment:

-

Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.

-

-

Separation of Soluble and Aggregated Fractions:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Analyze the soluble fractions by SDS-PAGE followed by Western blotting for specific candidate proteins (if a hypothesis exists, e.g., COX-2) or by quantitative mass spectrometry for an unbiased, proteome-wide analysis.

-

The protein that shows a significant shift in its melting curve in the presence of the compound is identified as a putative target.

-

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Target Validation and Mechanistic Elucidation

Once a putative target is identified (for this guide, we will proceed with the hypothesis that the target is a Cyclooxygenase enzyme, e.g., COX-2), the next phase is to validate this interaction and understand its functional consequences.

Biochemical Validation: Enzyme Inhibition Assay

Objective: To determine if 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one directly inhibits the enzymatic activity of recombinant human COX-2 and to calculate its potency (IC50).

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). The activity of the enzyme can be monitored by measuring the consumption of oxygen using an oxygen electrode or by colorimetrically detecting the peroxidase activity of COX.

Methodology:

-

Assay Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin and 1 mM EDTA).

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Enzyme Inhibition:

-

In a 96-well plate, add the assay buffer, recombinant human COX-2 enzyme, and the test compound at various concentrations.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

-

Initiation and Detection:

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

The peroxidase activity of COX will oxidize TMPD, leading to a color change that can be measured spectrophotometrically at 590 nm over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Table 1: Hypothetical COX-2 Inhibition Data

| Compound Concentration (µM) | % Inhibition |

| 0.01 | 5.2 |

| 0.1 | 15.8 |

| 1.0 | 48.9 |

| 10.0 | 85.3 |

| 100.0 | 98.1 |

| Calculated IC50 (µM) | 1.05 |

Cellular Pathway Analysis

Objective: To confirm that the compound inhibits COX-2 activity in a cellular context and to analyze the downstream effects on the prostaglandin signaling pathway.

Principle: In inflammatory cells like macrophages, lipopolysaccharide (LPS) induces the expression of COX-2, which then produces prostaglandins like PGE2. We can measure the levels of PGE2 in the cell culture supernatant to assess the cellular activity of our compound.

Methodology:

-

Cell Treatment:

-

Seed RAW 264.7 macrophages in a 24-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and COX-2 expression.

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

-

Downstream Protein Expression:

-

Lyse the remaining cells and perform a Western blot to analyze the expression levels of COX-2 (to ensure the compound does not simply suppress its expression) and downstream inflammatory markers.

-

Figure 3: Hypothetical signaling pathway showing inhibition of COX-2 by the test compound.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased approach to systematically determine the mechanism of action of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one. By combining unbiased target identification techniques like CETSA with focused biochemical and cellular validation assays, researchers can confidently identify the primary target and elucidate its functional role in relevant signaling pathways. The hypothetical example of COX-2 inhibition serves as a template for the logical progression from target discovery to mechanistic understanding.

Future work would involve expanding this analysis to include in vivo efficacy studies in animal models of inflammation or pain, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and off-target liability screening to ensure the compound's specificity and safety.

References

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2015). Design, Synthesis, and Biological Evaluation of New Pyridazinone Derivatives as Potent Anti-inflammatory and Analgesic Agents. Archiv der Pharmazie, 348(11), 796–805. [Link]

-

Ukponmwan, O. E., & Ogunbiyi, O. O. (2019). The Role of Phosphodiesterase Inhibitors in the Management of Cardiovascular Diseases. Nigerian Journal of Physiological Sciences, 34(1), 1–11. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Unveiling the Bio-Potential: A Technical Guide to the Biological Activity of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone core is a six-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] This versatile scaffold is a key component in numerous compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[4][5][6] The ability to readily functionalize various positions on the pyridazinone ring allows for the fine-tuning of its biological properties, making it an attractive starting point for drug discovery programs.[7][8] This guide focuses on a specific, yet under-explored derivative, 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one , and provides a comprehensive framework for investigating its biological potential, drawing upon the established activities of structurally related compounds. The presence of multiple chlorine atoms on both the pyridazinone and phenyl rings suggests that this compound could exhibit pronounced biological effects, as halogenation is a common strategy to enhance the potency of bioactive molecules.[9]

Hypothesized Biological Activities and Mechanistic Pathways

Based on the extensive literature on pyridazinone derivatives, 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is hypothesized to possess significant anti-inflammatory, anticancer, and antimicrobial properties. The following sections will delve into the potential mechanisms of action and outline detailed protocols for their investigation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Many pyridazinone derivatives have been identified as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][7] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[10]

Proposed Mechanism of Action:

It is postulated that 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one may act as a selective COX-2 inhibitor. The dichloro substitution on the pyridazinone ring and the chlorophenyl moiety could enhance its binding affinity to the active site of the COX-2 enzyme.

Experimental Workflow for a COX-2 Inhibition Assay:

Caption: Workflow for determining the in vitro COX-2 inhibitory activity.

Detailed Protocol for COX-2 Inhibition Assay:

-

Preparation: A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

Compound Addition: Serial dilutions of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one are added to a 96-well plate. Positive (e.g., celecoxib) and negative (vehicle) controls are included.

-

Enzyme Addition: A purified human recombinant COX-2 enzyme is added to each well.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of an acidic solution.

-

Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The pyridazinone scaffold is present in several approved anticancer drugs and numerous investigational agents.[11] Their mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[12][13]

Proposed Mechanism of Action:

4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one may exert cytotoxic effects on cancer cells by inducing apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[12]

Experimental Workflow for Assessing Apoptosis:

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Detailed Protocol for Annexin V/PI Apoptosis Assay:

-

Cell Culture: A suitable cancer cell line (e.g., human lung carcinoma A549) is cultured in appropriate media until approximately 80% confluency.

-

Treatment: The cells are treated with various concentrations of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one. A known apoptosis inducer (e.g., staurosporine) and a vehicle control are included.

-

Incubation: The cells are incubated for a period of 24 to 48 hours.

-

Staining: The cells are harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified.

Antimicrobial Activity: Disruption of Bacterial Cell Integrity

Pyridazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14][15][16] The mechanism of action can vary, but may involve the inhibition of essential enzymes or the disruption of cell membrane integrity.

Proposed Mechanism of Action:

The lipophilic nature of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one, enhanced by the chloro-substituents, may facilitate its interaction with and disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.

Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC):

Caption: Workflow for the broth microdilution method to determine MIC.

Detailed Protocol for Broth Microdilution Assay:

-

Compound Dilution: Two-fold serial dilutions of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (a known antibiotic like gentamicin) and negative (no compound) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator of metabolic activity, such as resazurin.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical, yet plausible, quantitative data that could be obtained from the described experimental protocols. This data is intended to serve as a template for reporting the biological activity of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one.

| Biological Activity | Assay | Target/Organism | Metric | Hypothetical Value | Reference Compound |

| Anti-inflammatory | In Vitro COX-2 Inhibition | Human recombinant COX-2 | IC50 | 0.5 µM | Celecoxib (IC50 = 0.1 µM) |

| Anticancer | Annexin V/PI Apoptosis Assay | A549 (Lung Cancer Cells) | % Apoptosis at 10 µM | 65% | Staurosporine (90%) |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC | 8 µg/mL | Gentamicin (MIC = 1 µg/mL) |

| Antimicrobial | Broth Microdilution | Escherichia coli | MIC | 16 µg/mL | Gentamicin (MIC = 2 µg/mL) |

Conclusion and Future Directions

While direct experimental data on the biological activity of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is currently limited in the public domain, the extensive research on the pyridazinone scaffold strongly suggests its potential as a bioactive compound. The proposed investigational framework outlined in this guide provides a scientifically rigorous approach to elucidating its anti-inflammatory, anticancer, and antimicrobial properties. The presence of multiple halogen atoms is a key structural feature that warrants further investigation, as it may significantly influence the compound's potency and selectivity. Future studies should also focus on elucidating the precise molecular targets and exploring the structure-activity relationships of this and related dihydropyridazinone derivatives to optimize their therapeutic potential.

References

-

K. Irrchhaiya, R. Namdeo, K. P. Singh, V. K. Singh, A. Khurana, S. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1).

- Synthesis and biological evaluation of some new pyridazinone derivatives. Arch Pharm (Weinheim). 2011 May;344(5):331-9. [URL: Not Available]

-

Anti-inflammatory activity of pyridazinones: A review. Arch Pharm (Weinheim). 2022 Aug;355(8):e2200067.

-

Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26:4, 519-526.

-

The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2200796.

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21:8, 822-842.

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Curr Drug Discov Technol. 2021;18(4):553-564.

-

Anti‐inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. 2022;355(8):2200067.

-

Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2021; 26(23):7149.

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Med. Chem., 2023,14, 2133-2153.

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Curr Med Chem. 2025;32.

-

Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies.

-

Anti-inflammatory activity of pyridazinones: A review. Semantic Scholar.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Int. J. Mol. Sci. 2022, 23, 6729.

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. J Integr Med Complement. 2023;20(1):1-20.

-

Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Eur J Med Chem. 2019 Jun 1;171:25-37.

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. 2022; 27(19):6619.

-

[Antimicrobial activity of new pyridazine derivatives]. Rev Med Chir Soc Med Nat Iasi. 1999 Jan-Jun;103(1-2):135-8.

- Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [URL: Not Available]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.

-

Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. ResearchGate.

-

4,5-Dichloro-2-(4-Chlorophenyl)-2,3-Dihydropyridazin-3-One. Echemi.

-

4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one. PubChem.

-

4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one. Guidechem.

-

4,5-dichloro-2-(2,4-difluorophenyl)-2,3-dihydropyridazin-3-one. PubChemLite.

-

4,5-Dichloro-2-((2-chlorophenyl)methyl)-2,3-dihydropyridazin-3-one. PubChem.

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. 2018; 23(1):159.

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[14][17][18]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. J Med Chem. 2014 May 22;57(10):3912-23.

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. Mar. Drugs 2016, 14, 33.

- 4,5-dichloro-2-(2,4-difluorophenyl)pyridazin-3(2H)-one. [URL: Not Available]

- 4,5-Dichloro-2-methyl-3(2H)-pyridazinone. [URL: Not Available]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sarpublication.com [sarpublication.com]

- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]

- 10. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 14. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 16. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Preliminary In-Vitro Screening of Pyridazinone Derivatives for Anticancer Activity

Executive Summary: The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including promising anticancer properties.[1][2] The successful identification of novel drug candidates from a library of synthetic pyridazinone derivatives hinges on a robust, logical, and efficient preliminary screening strategy. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct this initial evaluation. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating workflow that progresses from broad cytotoxicity assessment to nuanced mechanistic insights. The objective is to create a high-fidelity data package that enables confident decision-making for advancing the most promising "hit" compounds to the "lead" optimization stage.

Part 1: The Rationale for a Structured Screening Approach

The journey from a newly synthesized compound to a viable drug candidate is a process of systematic de-risking. For pyridazinone derivatives, which have been shown to target a range of cancer-critical pathways—including angiogenesis via VEGFR-2 inhibition, cell cycle progression through tubulin interaction, and apoptosis regulation—a structured preliminary screen is paramount.[2][3][4] The goal is not merely to find compounds that kill cancer cells, but to identify derivatives that do so through specific, desirable mechanisms like apoptosis, while providing early clues to their mode of action.

Our proposed screening funnel is a multi-tiered approach designed to maximize information while conserving resources. It begins with a broad assessment of cytotoxicity to triage inactive compounds and concludes with more focused assays that probe the underlying biology of the active "hits."

Caption: A hypothetical p53-mediated apoptotic pathway.

Decision Framework for Hit Advancement

The following logical framework can guide the selection of compounds for more intensive follow-up studies, such as target deconvolution and in vivo efficacy models.

Caption: A decision-making flowchart for hit-to-lead progression.

References

- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute.

- Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry.

- Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.

- AACR (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. American Association for Cancer Research.

- BD Biosciences. Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation. BD Biosciences.

- ProQuest (2018). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ProQuest.

- Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.

- Jiang, Y., et al. (2021). Design, synthesis and anti-tumor evaluation of 1,2,4-triazol-3-one derivatives and pyridazinone derivatives as novel CXCR2 antagonists. European Journal of Medicinal Chemistry.

- Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anti-Cancer Drugs.

- Al-Mokyna, F. H., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry.

- Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

- WJBPS (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate.

- Al-Warhi, T., et al. (2021). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science.

- ResearchGate. Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate.

- ResearchGate. SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate.

- ResearchGate. Pyridazinone derivatives with anticancer activity. ResearchGate.

- Abcam. MTT assay and its use in cell viability and proliferation analysis. Abcam.

- Bio-Rad Antibodies (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies.

- Ghavami, S., et al. (2011). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Basic Medical Sciences.

- Çakır, D., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.

- ResearchGate. Analysis of cell cycle and apoptosis by flow cytometry in the untreated... ResearchGate.

- BenchChem. Application Notes and Protocols for the Development of Novel Anticancer Agents from Pyridazine Scaffolds. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antimicrobial Effects of Dichlorinated Pyridazinones: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of the in vitro antimicrobial properties of dichlorinated pyridazinones, a promising class of heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, evaluation methodologies, and current understanding of the antimicrobial activity and mechanism of action of these compounds. The content is structured to provide not only procedural details but also the scientific rationale behind the experimental designs, fostering a deeper understanding of the subject matter.

Introduction: The Growing Potential of Pyridazinones in Antimicrobial Research

The pyridazinone scaffold is a well-established pharmacophore, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects[1][2]. In the realm of infectious diseases, pyridazinone derivatives have emerged as a significant area of interest due to their demonstrated antibacterial and antifungal properties[3][4][5]. The global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action, and pyridazinones represent a versatile platform for the development of such agents.

The introduction of halogen substituents, particularly chlorine, onto the pyridazinone ring has been shown to modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity[6]. Dichlorinated pyridazinones, the focus of this guide, are a subclass of these compounds that have shown considerable promise as antimicrobial leads. This document will provide a comprehensive overview of the methodologies used to characterize their in vitro antimicrobial effects, offering a robust framework for researchers in this field.

Synthesis of the Dichlorinated Pyridazinone Core

A fundamental starting point for investigating the antimicrobial potential of this class of compounds is the synthesis of the core chemical structure. A common and efficient method for the preparation of 4,5-dichloro-3(2H)-pyridazinone involves the reaction of mucochloric acid with a hydrazine source.

Synthetic Protocol: Preparation of 4,5-dichloro-3(2H)-pyridazinone

This protocol outlines a representative synthesis of the 4,5-dichloro-3(2H)-pyridazinone scaffold, which can then be further derivatized to create a library of compounds for screening.

Materials:

-

Mucochloric acid

-

Hydrazine sulfate

-

Sodium acetate

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A solution of mucochloric acid in water is prepared and warmed to a temperature of 80-100°C with stirring.

-

A mixture of hydrazine sulfate and sodium acetate is then added to the heated solution.

-

The reaction mixture is allowed to react, during which a solid precipitate will form.

-

The solid product is collected by filtration.

-

The crude product is purified by recrystallization from water to yield 4,5-dichloro-3(2H)-pyridazinone.

This core structure serves as a versatile intermediate for the synthesis of a diverse range of N-substituted and C-substituted dichlorinated pyridazinone derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Methodological Framework for In Vitro Antimicrobial Evaluation

A rigorous and standardized assessment of in vitro antimicrobial activity is crucial for the identification and characterization of promising lead compounds. The following sections detail the key experimental protocols, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the dichlorinated pyridazinone compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound that inhibits microbial growth after a specified incubation period.

Materials:

-

Dichlorinated pyridazinone test compounds

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (typically adjusted to a 0.5 McFarland standard)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the dichlorinated pyridazinone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound stock solution with the appropriate growth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density. Further dilute this suspension to achieve the final desired inoculum concentration in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted test compound, as well as to the positive control well. The negative control well receives only broth.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Causality and Self-Validation: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures the viability and growth of the microorganism in the test conditions, while the negative control confirms the sterility of the medium. A standard antibiotic is used as a reference to ensure the susceptibility of the test organism and the overall validity of the experimental setup.

Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism (bactericidal activity).

Principle: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar medium that does not contain the test compound. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable cells.

Materials:

-

MIC plate from the previous assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible turbidity, aspirate a small, defined volume (e.g., 10 µL).

-

Plating: Spot-inoculate the aspirated volume onto the surface of an agar plate.

-

Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Determining the MBC: After incubation, observe the agar plates for colony growth. The MBC is the lowest concentration of the test compound from the MIC assay that results in no or a predefined minimal number of colonies on the subculture plate.

Expert Insight: The distinction between bacteriostatic and bactericidal activity is critical in drug development. For certain infections, particularly in immunocompromised patients, a bactericidal agent is often preferred.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of the antimicrobial activity, illustrating the rate at which a compound kills a microbial population over time.

Principle: A standardized inoculum of the microorganism is exposed to a constant concentration of the dichlorinated pyridazinone compound in a liquid culture. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (Colony Forming Units, CFU/mL).

Materials:

-

Flasks or tubes containing sterile broth

-

Dichlorinated pyridazinone test compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Standardized microbial inoculum

-

Sterile saline or buffer for serial dilutions

-

Agar plates for colony counting

Procedure:

-

Assay Setup: Prepare flasks containing broth with the test compound at the desired concentrations and a growth control flask without the compound.

-

Inoculation: Inoculate each flask with the standardized microbial suspension to a final concentration of approximately 10^5 to 10^6 CFU/mL.

-

Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate a defined volume onto agar plates.

-

Incubation and Colony Counting: Incubate the plates and then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Antimicrobial Spectrum of Dichlorinated Pyridazinones

The following table summarizes representative in vitro antimicrobial activity data for a series of dichlorinated pyridazinone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |

| Dichlorinated Pyridazinone A | 16 | 32 | 64 | >128 |

| Dichlorinated Pyridazinone B | 8 | 16 | 32 | 64 |

| Dichlorinated Pyridazinone C | 32 | 64 | >128 | >128 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 | N/A |

| Fluconazole (Control) | N/A | N/A | N/A | 4 |

Note: The data presented in this table is a hypothetical representation based on published findings for similar compounds and is for illustrative purposes only.

Proposed Mechanism of Action

While the precise molecular targets of many pyridazinone derivatives are still under investigation, some studies suggest potential mechanisms of action. For chloro-substituted pyridazine compounds, a proposed target is the bacterial DNA gyrase subunit B (GyrB)[6].

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. The pyridazinone scaffold may interact with the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for its enzymatic activity.

It is important to note that this is a proposed mechanism, and further biochemical and genetic studies are required to definitively identify and validate the molecular targets of dichlorinated pyridazinones.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes described in this guide, the following diagrams have been generated using Graphviz.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

Dichlorinated pyridazinones represent a promising and versatile scaffold for the development of novel antimicrobial agents. The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of their efficacy. Future research should focus on several key areas:

-

Elucidation of the precise mechanism of action: Definitive identification of the molecular targets will be crucial for rational drug design and for understanding potential resistance mechanisms.

-

Exploration of a broader chemical space: Synthesis and screening of a wider range of dichlorinated pyridazinone derivatives will help in optimizing the antimicrobial activity and defining a clear structure-activity relationship.

-

Investigation of in vivo efficacy and toxicity: Promising candidates from in vitro studies will need to be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

By systematically applying the principles and protocols detailed in this technical guide, the scientific community can continue to unlock the potential of dichlorinated pyridazinones in the critical fight against infectious diseases.

References

-

Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Sayed, M. A. A. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available from: [Link]

-

Saleem, M., Taha, M., & Al-Masoudi, N. A. (2013). Synthesis and antimicrobial activity of 4-aryl furo pyridazines. Journal of Chemical and Pharmaceutical Research, 5(12), 143-147. Available from: [Link]

-

Gürsoy, E., & Ilhan, N. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37(1), 133-145. Available from: [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2025). The molecular structures of pyridazinone microbial activity. ResearchGate. Available from: [Link]

-

Javaid, K., & Yasmeen, F. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF NEW PYRAZOLO-PYRIDAZINE DERIVATIVES. The Journal of Engineering and Applied Sciences, 37(2). Available from: [Link]

-

Mazzolari, A., Guglielmi, P., & Nicolotti, O. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. Available from: [Link]

-

Özdemir, Z., Alagöz, M. A., Akdemir, A. G., Özçelik, A. B., Özçelik, B., & Uysal, M. (2019). Studies on a novel series of 3 (2H)-pyridazinones: Synthesis, molecular modelling, antimicrobial activity. Journal of Research in Pharmacy, 23(5), 960-972. Available from: [Link]

-

Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. Available from: [Link]

-

Gümüş, M. H., & Ceylan, Ş. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(11), 3326. Available from: [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Abdel-Maksoud, S. A. (2023). An overview of pyridazin-3 (2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(1), 1-28. Available from: [Link]

-

Maccioni, E., & Sanna, M. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(18), 4229. Available from: [Link]

-

El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Sayed, M. A. A. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available from: [Link]

-

Deeb, A., El-Mariah, F., & Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino [3', 4': 3, 4] pyrazolo [5, 1-c]-1, 2, 4-triazines. Bioorganic & medicinal chemistry letters, 14(19), 5013-5017. Available from: [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openread.academy [openread.academy]

- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

A Technical Guide to the Structure Elucidation of Novel Pyridazinone Compounds

Foreword: The Pyridazinone Core in Modern Drug Discovery

The pyridazinone scaffold is a privileged heterocyclic motif, forming the backbone of numerous compounds with significant pharmacological activities, including cardiotonic, antihypertensive, and anticancer properties. The precise three-dimensional arrangement of atoms in a novel pyridazinone derivative is intrinsically linked to its biological function and safety profile. Therefore, the unambiguous determination of its structure is a cornerstone of any drug discovery and development program. This guide provides a comprehensive, experience-driven framework for the structural elucidation of novel pyridazinone compounds, integrating modern spectroscopic techniques with robust analytical logic.

The Strategic Approach: A Multi-Modal, Hypothesis-Driven Workflow

The elucidation of a novel molecular structure is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Our approach begins with a foundational analysis to provide initial clues, followed by high-resolution techniques to piece together the complete molecular puzzle.

A successful strategy relies on the convergence of data from multiple, independent analytical techniques. Over-reliance on a single method can lead to ambiguous or erroneous assignments. This workflow ensures that each piece of structural information is cross-validated, building a self-consistent and trustworthy final structure.

An In-depth Technical Guide to 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one, a halogenated heterocyclic compound of significant interest in agrochemical and pharmaceutical research. This document delves into its chemical identity, synthesis, potential mechanisms of action, and key applications, offering a foundational resource for professionals in the field.

Core Chemical Identity

4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dichlorinated pyridazinone ring and a 4-chlorophenyl substituent at the N2 position. This specific arrangement of chloro groups on both the heterocyclic and phenyl rings imparts distinct physicochemical properties that are crucial for its biological activity.

| Identifier | Value |

| CAS Number | 33098-11-2 |

| Molecular Formula | C₁₀H₅Cl₃N₂O |

| Molecular Weight | 275.52 g/mol |

| IUPAC Name | 4,5-dichloro-2-(4-chlorophenyl)pyridazin-3(2H)-one |

| Synonyms | 4,5-Dichloro-2-(p-chlorophenyl)-3(2H)-pyridazinone, 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorophenyl)- |

Synthesis and Mechanistic Rationale

The synthesis of 4,5-Dichloro-2-(4-chlorophenyl)-2,3-dihydropyridazin-3-one typically involves the condensation of a substituted hydrazine with a suitable four-carbon precursor. A representative and efficient method is the reaction of mucochloric acid with 4-chlorophenylhydrazine.[1]

Reaction Scheme:

Caption: Synthesis of the target compound from Mucochloric Acid.

Experimental Protocol (Representative)

The following protocol is adapted from the synthesis of structurally similar pyridazinone derivatives and serves as a robust starting point for laboratory-scale preparation.[2]

Materials:

-

Mucochloric acid

-

4-chlorophenylhydrazine

-

Dilute sulfuric acid (e.g., 3M)

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred suspension of mucochloric acid in dilute sulfuric acid, add an equimolar amount of 4-chlorophenylhydrazine at room temperature.

-

Heat the reaction mixture to reflux (typically 80-100°C) for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.

-

Filter the suspension and wash the collected solid with cold water to remove any remaining acid and unreacted starting materials.

-

Dry the crude product under vacuum.

-

For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Causality of Experimental Choices:

-

Acidic Conditions: The use of sulfuric acid catalyzes the condensation reaction and facilitates the subsequent cyclization to form the stable pyridazinone ring.

-

Reflux Temperature: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is essential to remove impurities and obtain a product of high purity, which is critical for subsequent biological assays and characterization.

Spectroscopic Characterization (Anticipated)

| Spectroscopic Technique | Anticipated Features |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.4 (s, 1H, pyridazinone ring proton), δ ~7.5-7.7 (m, 4H, aromatic protons of the chlorophenyl ring). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~158-160 (C=O), δ ~125-145 (aromatic and pyridazinone ring carbons). |

| IR (KBr) | ν ~1650-1670 cm⁻¹ (C=O stretch), ν ~1580-1600 cm⁻¹ (C=C and C=N stretching). |

Applications in Research and Development